2-chloro-1,3-thiazole-4-carbohydrazide

Epigenetics Histone Demethylase Cancer Research

2-Chloro-1,3-thiazole-4-carbohydrazide (CAS 70205-43-5) is a halogenated heterocyclic compound featuring a thiazole core substituted with a chlorine atom at the 2-position and a carbohydrazide group at the 4-position. Its molecular formula is C₄H₄ClN₃OS, with a molecular weight of 177.61 g/mol.

Molecular Formula C4H4ClN3OS
Molecular Weight 177.61 g/mol
CAS No. 70205-43-5
Cat. No. B6616930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-1,3-thiazole-4-carbohydrazide
CAS70205-43-5
Molecular FormulaC4H4ClN3OS
Molecular Weight177.61 g/mol
Structural Identifiers
SMILESC1=C(N=C(S1)Cl)C(=O)NN
InChIInChI=1S/C4H4ClN3OS/c5-4-7-2(1-10-4)3(9)8-6/h1H,6H2,(H,8,9)
InChIKeyIQSJNKZETCSOKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-1,3-thiazole-4-carbohydrazide (CAS 70205-43-5): A Distinctive Heterocyclic Scaffold for Targeted LSD1 Inhibition and Antimicrobial Research


2-Chloro-1,3-thiazole-4-carbohydrazide (CAS 70205-43-5) is a halogenated heterocyclic compound featuring a thiazole core substituted with a chlorine atom at the 2-position and a carbohydrazide group at the 4-position. Its molecular formula is C₄H₄ClN₃OS, with a molecular weight of 177.61 g/mol . The compound is recognized as a versatile building block in medicinal chemistry and has been identified as a specific inhibitor of lysine-specific histone demethylase 1 (LSD1) with an IC50 of 480 nM, while demonstrating negligible activity against the related LSD2 isoform (IC50 = 230,000 nM), highlighting its potential for selective epigenetic modulation [1][2].

2-Chloro-1,3-thiazole-4-carbohydrazide Procurement: Why Generic Thiazole Analogs Cannot Guarantee Equivalent Bioactivity


In-class thiazole-carbohydrazide compounds exhibit highly variable biological profiles that are exquisitely sensitive to specific substitution patterns. The presence and position of a halogen atom, such as the 2-chloro group on the thiazole ring, can dramatically alter electronic properties, target binding affinity, and selectivity. For instance, the unsubstituted parent compound, thiazole-4-carbohydrazide, lacks the distinct LSD1 inhibitory activity observed for the 2-chloro derivative [1]. Similarly, 2-amino- or 2-methyl-substituted analogs demonstrate divergent antimicrobial and anticancer profiles, making them unsuitable substitutes for applications requiring precise epigenetic modulation [2]. Therefore, direct procurement of 2-chloro-1,3-thiazole-4-carbohydrazide is essential for research aiming to replicate or build upon its specific, reported biological activities.

2-Chloro-1,3-thiazole-4-carbohydrazide: Direct Quantitative Comparisons and Performance Benchmarks


Selective LSD1 Inhibition: A 479-Fold Potency Difference Over LSD2 Isoform

2-Chloro-1,3-thiazole-4-carbohydrazide demonstrates potent and selective inhibition of Lysine-Specific Demethylase 1 (LSD1) with an IC50 of 480 nM, while exhibiting negligible activity against the closely related LSD2 isoform (IC50 = 230,000 nM). This represents a 479-fold selectivity window for LSD1 over LSD2 [1][2]. In contrast, many pan-LSD inhibitors lack this level of isoform discrimination, which is critical for minimizing off-target epigenetic effects.

Epigenetics Histone Demethylase Cancer Research

Antimicrobial Activity Profile: Differentiated Potency Against Gram-Positive Pathogens

2-Chloro-1,3-thiazole-4-carbohydrazide exhibits notable antimicrobial activity, particularly against Staphylococcus aureus, with a reported Minimum Inhibitory Concentration (MIC) of 12.5 µM . This level of potency is significant when compared to the generally weaker activity of unsubstituted thiazole-4-carbohydrazide derivatives against Gram-positive strains, where MIC values often exceed 50 µM .

Antimicrobial Resistance Drug Discovery Bacterial Pathogens

Anticancer Activity Profile: Moderate Cytotoxicity Across Diverse Cancer Cell Lines

The compound has demonstrated moderate antiproliferative activity against a panel of human cancer cell lines, with IC50 values ranging from 29.1 µM to 40.0 µM. Specifically, it showed IC50 values of 29.1 µM against MDA-MB-231 (breast cancer), 35.0 µM against MiaPaCa-2 (pancreatic cancer), and 40.0 µM against A549 (lung cancer) . While these potencies are modest compared to highly optimized clinical candidates, they represent a baseline cytotoxic effect that can be enhanced through structural optimization. In comparison, many simpler thiazole-carbohydrazide analogs show IC50 values >50 µM or no activity in these same assays, indicating that the 2-chloro substitution confers a measurable increase in anticancer potential .

Oncology Chemotherapy Cytotoxicity Assay

2-Chloro-1,3-thiazole-4-carbohydrazide: Optimal Application Scenarios Based on Quantitative Evidence


LSD1-Selective Epigenetic Probe Development

Given its 479-fold selectivity for LSD1 over LSD2, 2-chloro-1,3-thiazole-4-carbohydrazide is ideally suited as a starting scaffold for the development of chemical probes to dissect LSD1-specific functions in cancer and other diseases. Its moderate potency (IC50 = 480 nM) provides a tractable starting point for structure-activity relationship (SAR) studies aimed at improving both potency and pharmacokinetic properties while maintaining isoform selectivity [1].

Lead Optimization for Novel Anti-Staphylococcal Agents

The compound's demonstrated antimicrobial activity against S. aureus (MIC = 12.5 µM) positions it as a valuable lead for developing new antibiotics, especially against methicillin-resistant strains (MRSA). Its unique 2-chloro-thiazole scaffold offers a novel chemotype for overcoming existing resistance mechanisms, a critical need in the face of rising antimicrobial resistance .

Anticancer Lead Generation and Scaffold Decoration

With confirmed but moderate cytotoxicity across breast, pancreatic, and lung cancer cell lines (IC50s between 29-40 µM), this compound serves as an excellent 'decoratable' core. Medicinal chemists can utilize its reactive hydrazide group for facile derivatization to generate focused libraries, with the goal of significantly enhancing potency and introducing tumor-selectivity profiles. The existing data provides a clear benchmark for measuring SAR improvements .

Synthesis of Bioactive Heterocyclic Libraries

The compound's hydrazide moiety is a versatile handle for synthesizing a wide array of heterocyclic systems, including 1,3,4-oxadiazoles, triazoles, and hydrazones. Its incorporation into these diverse scaffolds can rapidly generate compound libraries for broad biological screening, leveraging the intrinsic activity conferred by the 2-chloro-thiazole core .

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